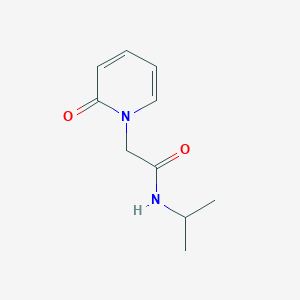
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide, also known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide is not fully understood. However, it is believed that 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide exerts its effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). COX is involved in the production of prostaglandins, which are involved in inflammation. AChE is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and Physiological Effects:
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide is that it is relatively easy to synthesize and purify. It also has a wide range of potential applications in various fields. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for research on 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use as a pesticide to control pests such as mosquitoes and aphids. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide and to optimize its use in various applications.
Synthesemethoden
The synthesis of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide involves the reaction of 2-acetylpyridine with isopropylamine and acetic anhydride. This reaction results in the formation of 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
In agriculture, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been shown to have insecticidal properties. It has been studied for its potential use as a pesticide to control pests such as mosquitoes and aphids.
In material science, 2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-9(13)7-12-6-4-3-5-10(12)14/h3-6,8H,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIWDMQNUOMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyridin-1-yl)-N-propan-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7473931.png)

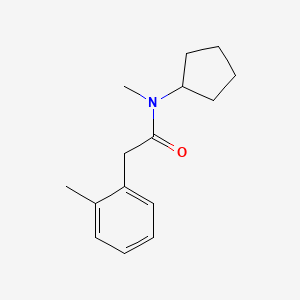
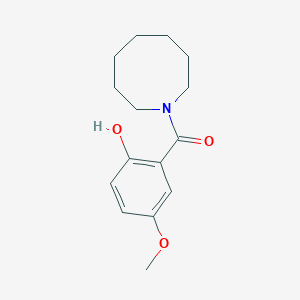

![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
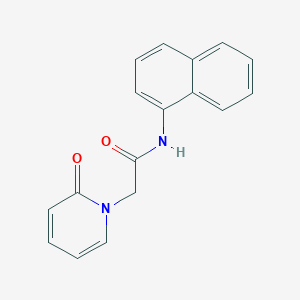
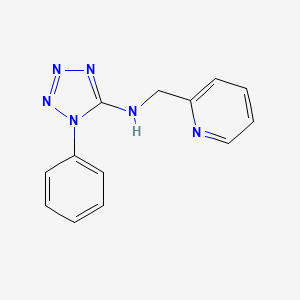
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
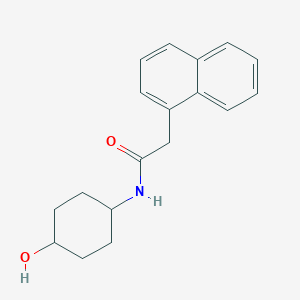
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)